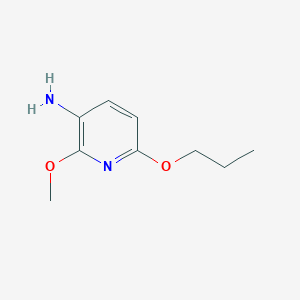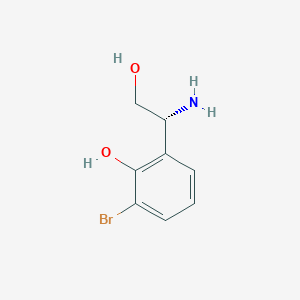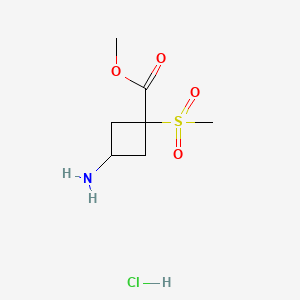
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an amino acid precursor under controlled conditions. The reaction may require catalysts, specific pH levels, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality.
化学反应分析
Types of Reactions
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the pyridine ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyridine derivatives: Such as nicotinic acid or pyridoxine.
Amino acid derivatives: Such as alanine or glycine derivatives.
Uniqueness
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid is unique due to its specific structure, which combines features of both pyridine and amino acid derivatives. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
3-(5-amino-4-methyl-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-6-4-8(12)11(5-7(6)10)3-2-9(13)14/h4-5H,2-3,10H2,1H3,(H,13,14) |
InChI 键 |
YHCUSXOZURWBLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C=C1N)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


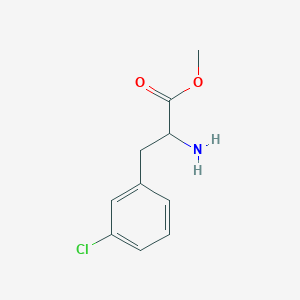
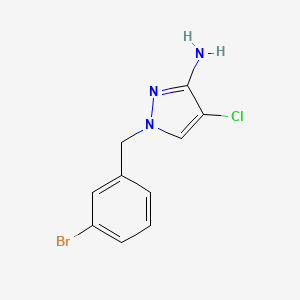
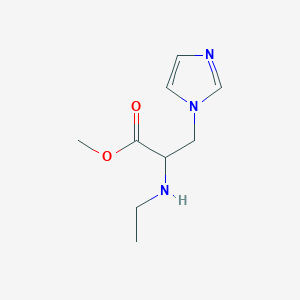
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
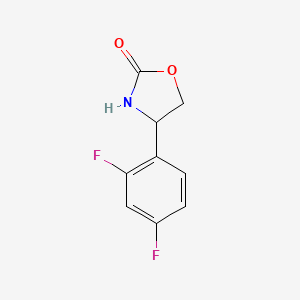
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
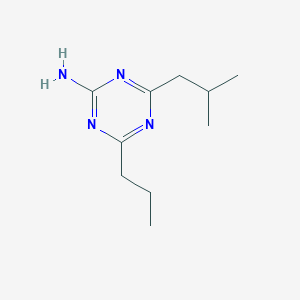
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
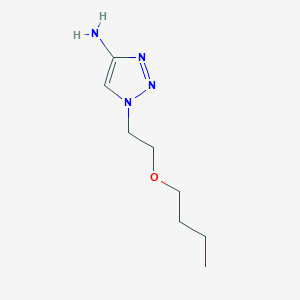
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
